molecular formula C7H3ClN2O2 B1400200 5-Chloro-3-cyanopyridine-2-carboxylic acid CAS No. 1256833-56-3

5-Chloro-3-cyanopyridine-2-carboxylic acid

Cat. No.: B1400200
CAS No.: 1256833-56-3
M. Wt: 182.56 g/mol
InChI Key: FIQQYYHLOMZXKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-cyanopyridine-2-carboxylic acid: is a chemical compound with the molecular formula C7H3ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a cyano group at the 3rd position, and a carboxylic acid group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyanopyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 3-cyanopyridine followed by carboxylation. The process typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-cyanopyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-3-cyanopyridine-2-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its derivatives are used as active ingredients in pesticides and herbicides .

Properties

IUPAC Name

5-chloro-3-cyanopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-5-1-4(2-9)6(7(11)12)10-3-5/h1,3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQQYYHLOMZXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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